1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. This is followed by the introduction of the piperidine ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and amines for the formation of the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide
- 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-butylpiperidine-4-carboxamide
- 1-(3-Bromo-4-ethoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide
Uniqueness
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-9-19-17(21)13-7-10-20(11-8-13)25(22,23)14-5-6-16(24-4-2)15(18)12-14/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZZXWCDOMRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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